ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is known for its unique structure, which includes a pyridine ring substituted with hydroxyl and oxo groups, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the condensation of ethyl acetoacetate with 2-aminopyridine in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3,4-dicarboxylic acid derivatives, while reduction can produce ethyl 4-hydroxy-6-hydroxy-3H-pyridine-3-carboxylate .
Scientific Research Applications
Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and oxo groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-3H-pyridine-3-carboxylate
- Ethyl 4-hydroxy-6-methyl-3H-pyridine-3-carboxylate
- Ethyl 4-hydroxy-6-oxo-2H-pyridine-3-carboxylate
Uniqueness
Ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-5,10H,2H2,1H3 |
InChI Key |
WFYQEEUXLBYXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.